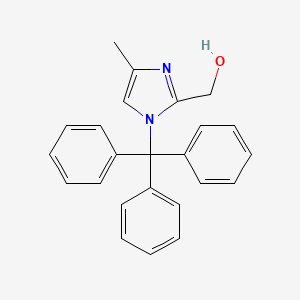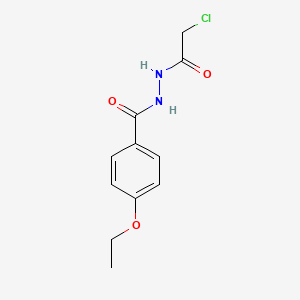
2-Chloro-4,5-dimethoxyaniline hydrochloride
Descripción general
Descripción
2-Chloro-4,5-dimethoxyaniline hydrochloride is a chemical compound with the molecular formula C8H10ClNO2•HCl . It has a molecular weight of 224.08 . The compound appears as a solid and is typically stored at room temperature .
Synthesis Analysis
The synthesis of 4-chloro-2,5-dimethoxyaniline, a related compound, has been described in a patent . The method involves taking 2,5-dimethoxyaniline as a raw material and using copper chloride as a reaction system catalyst. Oxygen is introduced into a 9N hydrochloric acid solution to react for 8 hours at 95 ℃ .Molecular Structure Analysis
The molecular structure of 2-Chloro-4,5-dimethoxyaniline hydrochloride can be represented by the formula C8H10ClNO2•HCl . This indicates that the compound contains elements such as carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O).Aplicaciones Científicas De Investigación
Synthesis and Material Applications
2-Chloro-4,5-dimethoxyaniline hydrochloride serves as a starting point or intermediate in the synthesis of various compounds with potential applications in materials science. For example, it has been utilized in the chemical and electrochemical syntheses of poly(2,5-dimethoxyaniline) (PDMA), a novel, soluble, conducting polymer. PDMA exhibits efficient catalysis in proton-dependent reactions and shows promise in electrochemical applications due to its conductivity and the impact of different aqueous acids on its surface morphology and electrochemical properties (Storrier, Colbran, & Hibbert, 1994). Additionally, mechanochemical synthesis methods have been developed to create poly(2,5-dimethoxyaniline) hydrochloride nanostructures, which are utilized as cathode materials in hybrid supercapacitors, highlighting its potential in energy storage applications (Palaniappan, Gnanakan, Lee, & Manisankar, 2011).
Photophysical and Photochemical Studies
2-Chloro-4,5-dimethoxyaniline hydrochloride derivatives have been explored for their photophysical and photochemical properties. Notably, novel derivatives like peripherally tetra-substituted metal-free, zinc(II), and lead(II) phthalocyanines synthesized from related compounds have demonstrated excellent solubility and photophysical properties, making them potential candidates for photodynamic therapy (PDT) applications (Demirbaş et al., 2017).
Green Chemistry and Nanostructure Synthesis
The compound has also played a role in the development of green chemistry approaches, such as the synthesis of nanostructured poly(2,5-dimethoxyaniline) with high electrical conductivity and charge storage capacity. These advancements underscore the compound's relevance in fabricating materials for electrochemical capacitors and other energy-related applications (Jain et al., 2010).
Electrochemical Applications
Electrochemical synthesis techniques have been applied to generate poly(2,5-dimethoxyaniline) films with properties beneficial for electrochromic devices and sensors. The films exhibit reversible color changes and have been evaluated for their electrochromic properties, morphology, and stability in solution, indicating potential uses in flexible electronic devices (Pistoia & Rosati, 1994).
Safety and Hazards
Safety data sheets suggest that 2-Chloro-4,5-dimethoxyaniline hydrochloride should be handled with care. Personal protective equipment, including face protection, should be worn when handling the compound . It should be used only in well-ventilated areas to avoid inhalation . Contact with skin, eyes, and clothing should be avoided . In case of contact, the affected area should be washed with plenty of water .
Propiedades
IUPAC Name |
2-chloro-4,5-dimethoxyaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2.ClH/c1-11-7-3-5(9)6(10)4-8(7)12-2;/h3-4H,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBHLUDGKCEVLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)Cl)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,5-dimethoxyaniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-butyric acid](/img/structure/B3371971.png)
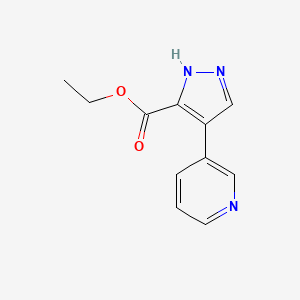
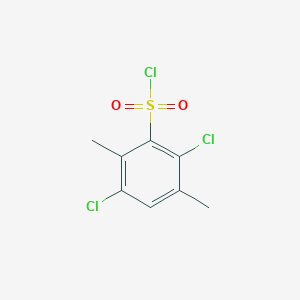

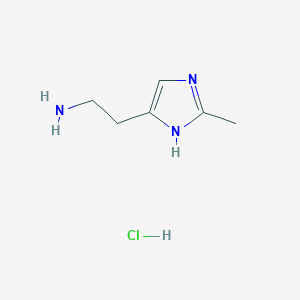


![2-[(2-Chlorophenyl)methoxy]acetic acid](/img/structure/B3372033.png)
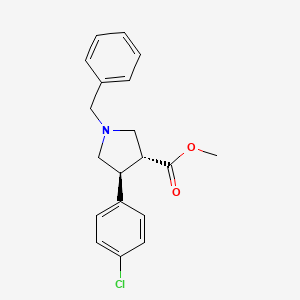
![4-Acetyl-3,4-dihydro-2H-benzo[1,4]oxazine-3-carbonitrile](/img/structure/B3372062.png)
